![molecular formula C10H19ClSi B2353852 {7-Chlorobicyclo[4.1.0]heptan-7-yl}trimethylsilane CAS No. 84472-99-1](/img/structure/B2353852.png)
{7-Chlorobicyclo[4.1.0]heptan-7-yl}trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“{7-Chlorobicyclo[4.1.0]heptan-7-yl}trimethylsilane” seems to be a derivative of 7,7-Dichlorobicyclo[4.1.0]heptane . The latter is a bicyclic compound with two chlorine atoms attached .
Synthesis Analysis
The synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane involves the reaction of cyclohexene with chloroform in the presence of sodium hydroxide and tri-n-propylamine . The reaction is carried out under mild conditions and the product is obtained after distillation .Molecular Structure Analysis
The molecular formula of 7,7-Dichlorobicyclo[4.1.0]heptane is C7H10Cl2 . It has an average mass of 165.060 Da and a monoisotopic mass of 164.015961 Da . The ChemSpider ID is 57576277 .Chemical Reactions Analysis
7,7-Dichlorobicyclo[4.1.0]heptane can react with equimolar amounts of phosphorus trichloride and anhydrous aluminum trichloride under mild conditions . Two phosphonic dichlorides are formed upon controlled hydrolysis of the intermediate complex .Physical And Chemical Properties Analysis
7,7-Dichlorobicyclo[4.1.0]heptane is a liquid with a density of 1.208 g/mL at 25 °C . It has a boiling point of 198 °C/760 mmHg . The refractive index is n20/D 1.503 .Safety and Hazards
properties
IUPAC Name |
(7-chloro-7-bicyclo[4.1.0]heptanyl)-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClSi/c1-12(2,3)10(11)8-6-4-5-7-9(8)10/h8-9H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVSFLPVWFIKGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1(C2C1CCCC2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

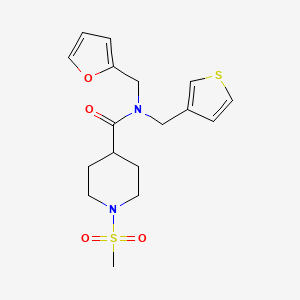
![11-Oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2353770.png)
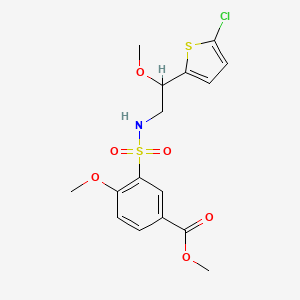
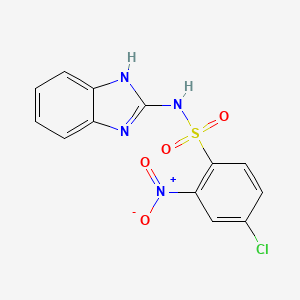

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2353779.png)
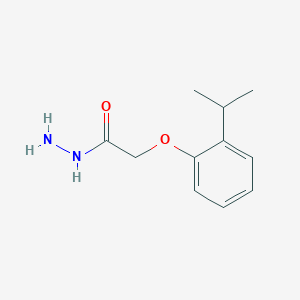
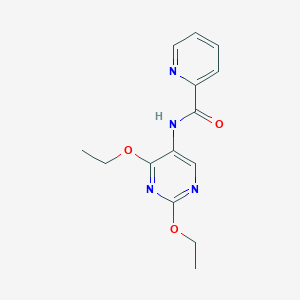
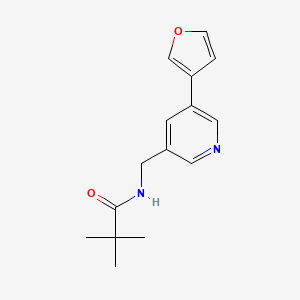
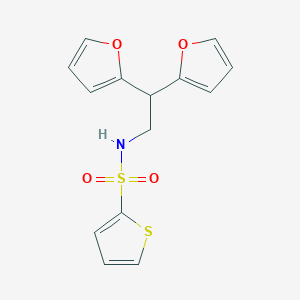


![5-((3,3-diphenylpropyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353790.png)
![3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2353791.png)